molecular formula C28H26N2O5 B612842 Z-L-tyrosine 4-methoxy-beta-naphthylamide CAS No. 201983-41-7

Z-L-tyrosine 4-methoxy-beta-naphthylamide

Cat. No. B612842
CAS RN: 201983-41-7
M. Wt: 470.53
InChI Key: VOTQPTDYAYBSCM-VWLOTQADSA-N
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Description

Z-L-tyrosine 4-methoxy-beta-naphthylamide is a product used for proteomics research . It has a molecular formula of C28H26N2O5 and a molecular weight of 470.52 .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C28H26N2O5 and a molecular weight of 470.52 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Plant Betalains: Chemistry and Biochemistry

Betalains are pigments derived from tyrosine, highlighting the importance of tyrosine derivatives in plant pigmentation and their potential in various applications, including as natural colorants and in health-related fields due to their antioxidant properties (Khan & Giridhar, 2015).

Sulfonamides: A Patent Review

This review outlines the significance of sulfonamides, which share a common functional group with Z-L-tyrosine 4-methoxy-beta-naphthylamide. Sulfonamides have a broad range of applications, including in antibacterial agents and in the treatment of various diseases, suggesting the potential pharmaceutical relevance of related compounds (Carta, Scozzafava, & Supuran, 2012).

Biotechnological Applications of Tyrosinase

Tyrosinase, an enzyme involved in the conversion of tyrosine to melanin, has numerous applications in biotechnology, including bioremediation and the synthesis of L-DOPA, a drug used in the treatment of Parkinson's disease. This highlights the broad utility of tyrosine derivatives in biotechnological and pharmaceutical applications (Min, Park, Yoo, & Lee, 2019).

Naphthalimides as Medicinal Agents

Naphthalimides, which share structural similarities with this compound, have been explored for their extensive medicinal applications, including as anticancer, antibacterial, and antiviral agents. This suggests the potential of Z-L-tyrosine derivatives in various therapeutic domains (Gong, Addla, Lv, & Zhou, 2016).

Toxicity of Meta-Tyrosine

The study of meta-Tyrosine, another tyrosine derivative, offers insights into the biological effects and potential toxicity of tyrosine modifications, which could be relevant for understanding the safety profile of this compound (Tyminski, Ciacka, Staszek, Gniazdowska, & Krasuska, 2021).

properties

IUPAC Name

benzyl N-[(2S)-3-(4-hydroxyphenyl)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-34-26-17-22(16-21-9-5-6-10-24(21)26)29-27(32)25(15-19-11-13-23(31)14-12-19)30-28(33)35-18-20-7-3-2-4-8-20/h2-14,16-17,25,31H,15,18H2,1H3,(H,29,32)(H,30,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTQPTDYAYBSCM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201983-41-7
Record name 201983-41-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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